2-[(9H-Fluoren-9-YL)methyl]oxirane
Description
2-[(9H-Fluoren-9-YL)methyl]oxirane (CAS: 47758-37-2) is an epoxy-functionalized fluorene derivative with the molecular formula C₃₁H₂₆O₄ and a molecular weight of 474.53 g/mol . Structurally, it consists of a fluorene core substituted with an oxirane (epoxide) group via a methylene bridge. This compound is part of a broader class of glycidyl ether derivatives, which are widely used as reactive intermediates in polymer chemistry, particularly in epoxy resins and crosslinking agents . Its synthesis typically involves the glycidylation of hydroxyl-containing precursors under basic conditions.
Properties
CAS No. |
63095-10-3 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethyl)oxirane |
InChI |
InChI=1S/C16H14O/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11,16H,9-10H2 |
InChI Key |
HEBRPNIZIUGAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-yl)methyl]oxirane typically involves the reaction of 9-fluorenylmethanol with an epoxidizing agent. One common method is the reaction of 9-fluorenylmethanol with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-yl)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers, amines, and halides .
Scientific Research Applications
2-[(9H-Fluoren-9-yl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-yl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the context of its use and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxirane Derivatives
A key structural distinction lies in the substituents attached to the oxirane ring and the fluorene backbone. Below is a comparative analysis of related compounds:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) increases oxirane ring reactivity, making these compounds more suitable for electrophilic reactions. In contrast, the bulky fluorenyl group in this compound enhances thermal stability but reduces solubility in polar solvents .
- Symmetry and Functionality: 9,9-Bis[4-(glycidyloxy)phenyl]fluorene contains two oxirane groups, enabling higher crosslinking density in polymers compared to mono-epoxy derivatives .
Reactivity and Stability
- Oxirane Ring Stability : Halogenated derivatives (e.g., bromo-substituted oxiranes ) exhibit lower thermal stability due to the lability of C–Br bonds. Fluorene-based oxiranes, however, demonstrate superior thermal resistance (decomposition >250°C) owing to aromatic rigidity .
- Stereochemical Influence : Enantiomerically pure derivatives (e.g., (R)- or (S)-configured oxiranes ) are critical in asymmetric synthesis, whereas this compound lacks stereogenic centers, simplifying its industrial use.
Research Findings and Data Highlights
Crystallographic Studies
- The fluorene backbone in this compound adopts a planar conformation, as confirmed by single-crystal X-ray studies of related compounds (e.g., 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene ). This planar geometry enhances π-π stacking in polymeric matrices .
Biological Activity
2-[(9H-Fluoren-9-YL)methyl]oxirane, a compound derived from the fluorene structure, has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a unique epoxide functional group attached to a fluorene moiety. The molecular formula is , with a molecular weight of approximately 226.27 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including this compound. Research indicates that modifications on the fluorene nucleus can enhance activity against various bacterial strains.
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL | Bacteriostatic |
| This compound | Escherichia coli | 75 µg/mL | Bactericidal |
| Tilorone (analog) | Bacillus anthracis | 100 µg/mL | Bactericidal |
The study found that the presence of electron-withdrawing groups significantly enhances the antibacterial activity against both planktonic and biofilm states of bacteria .
Anticancer Activity
Fluorene derivatives have shown promise in cancer therapy due to their ability to inhibit cell proliferation. For instance, compounds derived from the fluorene structure have been evaluated for their cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of various fluorene derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity.
Table 2: Cytotoxicity of Fluorene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical) | 25 µM | Apoptosis induction |
| Tilorone analogs | MCF7 (breast) | 30 µM | Topoisomerase inhibition |
The mechanism underlying the anticancer activity was linked to apoptosis induction and inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Antioxidant Activity
Fluorene derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress.
Table 3: Antioxidant Activity Assessment
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| This compound | 70% |
| Standard (Ascorbic Acid) | 95% |
The antioxidant activity of this compound suggests its potential utility in preventing oxidative damage in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
